Tetrapentylammonium chloride

Catalog No.
S572472
CAS No.
4965-17-7
M.F
C20H44ClN
M. Wt
334 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrapentylammonium chloride

CAS Number

4965-17-7

Product Name

Tetrapentylammonium chloride

IUPAC Name

tetrapentylazanium;chloride

Molecular Formula

C20H44ClN

Molecular Weight

334 g/mol

InChI

InChI=1S/C20H44N.ClH/c1-5-9-13-17-21(18-14-10-6-2,19-15-11-7-3)20-16-12-8-4;/h5-20H2,1-4H3;1H/q+1;/p-1

InChI Key

SXAWRMKQZKPHNJ-UHFFFAOYSA-M

SMILES

CCCCC[N+](CCCCC)(CCCCC)CCCCC.[Cl-]

Synonyms

tetrapentylammonium, tetrapentylammonium bromide, tetrapentylammonium chloride, tetrapentylammonium hydrogen sulfate, tetrapentylammonium hydroxide, tetrapentylammonium iodide, tetrapentylammonium ion, tetrapentylammonium metaphosphate (3:1), tetrapentylammonium metaphosphate (4:1), tetrapentylammonium monopicrate, tetrapentylammonium nitrate, tetrapentylammonium perchlorate

Canonical SMILES

CCCCC[N+](CCCCC)(CCCCC)CCCCC.[Cl-]

Biological Research:

Tetrapentylammonium chloride (TPACl) finds application in various biological research areas due to its unique properties:

  • Ion Channel Modulation: TPACl acts as a cationic channel blocker, affecting the flow of charged ions (cations) across cell membranes. This property allows researchers to study the function and roles of different ion channels in various biological processes, such as nerve impulse transmission, muscle contraction, and hormonal signaling.
  • Membrane Potential Studies: TPACl can alter the electrical potential across cell membranes. This allows researchers to investigate the role of membrane potential in various cellular functions, such as excitability, secretion, and communication between cells.
  • Cellular Uptake and Release Studies: TPACl's positively charged nature allows it to interact with and sometimes be taken up by cells. This property can be used to study the mechanisms of cellular uptake and release of various molecules, including drugs and other bioactive compounds.

Neuroscience Research:

TPACl is particularly valuable in neuroscience research due to its ability to:

  • Block specific potassium channels: This allows researchers to study the specific roles of these channels in neuronal function, such as action potential generation, neurotransmitter release, and synaptic transmission.
  • Investigate neurodegenerative diseases: TPACl can be used to study the dysfunction of ion channels in various neurodegenerative diseases like Alzheimer's and Parkinson's disease, aiding researchers in understanding the disease mechanisms and developing potential therapeutic strategies.

Other Applications:

Beyond biological and neurological research, TPACl finds uses in other scientific research areas:

  • Material Science: TPACl can be used in the development of ion-selective electrodes and membranes for various applications, such as sensor technology and environmental monitoring.
  • Analytical Chemistry: TPACl can be employed in chromatography techniques to separate and analyze various charged molecules.

Tetrapentylammonium chloride is a quaternary ammonium salt with the chemical formula C20H44ClN\text{C}_{20}\text{H}_{44}\text{ClN} and a molecular weight of approximately 334.023 g/mol. It consists of a central nitrogen atom bonded to four pentyl groups, making it a significant compound in various chemical applications. This compound is typically encountered as a white crystalline solid, soluble in polar solvents, and exhibits hygroscopic properties, meaning it can absorb moisture from the environment

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The mechanism of action of TPAC depends on the specific research application. Here are two common mechanisms:

  • Potassium Channel Blocker: TPAC can block specific types of potassium channels in cells, affecting nerve and muscle function []. This property makes it useful in studying ion channel physiology and neuromuscular disorders.
  • Membrane Permeant Cation: Due to its amphiphilicity, TPAC can penetrate cell membranes. This allows researchers to introduce charged molecules or probes into cells for various studies, including investigating intracellular processes [].
Typical of quaternary ammonium salts. Notably, it can participate in nucleophilic substitution reactions due to the presence of the chloride ion. For instance, in the presence of nucleophiles, the chloride can be replaced by other anions, such as bromide or iodide.

An example reaction is:

R4N+Cl+XR4N+X+Cl\text{R}_4\text{N}^+\text{Cl}^-+\text{X}^-\rightarrow \text{R}_4\text{N}^+\text{X}^-+\text{Cl}^-

where X\text{X}^- represents another halide ion .

The synthesis of tetrapentylammonium chloride typically involves the alkylation of a suitable amine precursor. Common methods include:

  • Direct Alkylation: Reacting pentyl bromide or iodide with trimethylamine under basic conditions.

    N CH3 3+4C5H11BrN C5H11 4++4Br\text{N CH}_3\text{ }_3+4\text{C}_5\text{H}_{11}\text{Br}\rightarrow \text{N C}_5\text{H}_{11}\text{ }_4^++4\text{Br}^-
  • Ion Exchange: Utilizing an existing quaternary ammonium salt and exchanging its counterion with chloride.

These methods allow for the efficient production of tetrapentylammonium chloride in laboratory settings .

Tetrapentylammonium chloride finds various applications across different fields:

  • Phase Transfer Catalysis: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between reactants in different phases.
  • Biocides: Due to its antimicrobial properties, it is employed in formulations aimed at controlling microbial growth.
  • Electrolytes: It serves as an electrolyte in electrochemical applications.

These applications highlight its versatility and importance in both industrial and laboratory contexts

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Studies on the interactions of tetrapentylammonium chloride with biomolecules have been limited but suggest potential effects on membrane integrity and protein function. Its ability to penetrate lipid bilayers indicates that it may alter membrane dynamics, which could have implications for drug delivery systems and antimicrobial activity. Further research is necessary to elucidate these interactions fully .

Tetrapentylammonium chloride belongs to a class of compounds known as quaternary ammonium salts. Below are some similar compounds for comparison:

Compound NameChemical FormulaMolecular WeightUnique Features
Tetramethylammonium chlorideC4H12ClN\text{C}_4\text{H}_{12}\text{ClN}137.59 g/molSmallest quaternary ammonium salt
Tetraethylammonium chlorideC8H20ClN\text{C}_8\text{H}_{20}\text{ClN}164.67 g/molCommonly used in organic synthesis
Tetrabutylammonium chlorideC16H36ClN\text{C}_{16}\text{H}_{36}\text{ClN}283.93 g/molLarger alkyl groups enhance lipophilicity

Uniqueness of Tetrapentylammonium Chloride

Tetrapentylammonium chloride is unique due to its larger pentyl groups compared to other quaternary ammonium salts like tetramethylammonium or tetraethylammonium chlorides. This structural difference contributes to its distinct physical properties and potential applications, particularly in phase transfer catalysis and biocidal formulations

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Chemical Formula and Structure

Tetrapentylammonium chloride possesses the molecular formula C₂₀H₄₄ClN, representing a quaternary ammonium salt with a molecular weight of 334.03 grams per mole [1] [2]. The compound consists of a central nitrogen atom covalently bonded to four pentyl chains, forming a positively charged cation paired with a chloride anion [3] [4].

The structural representation can be expressed through the SMILES notation as [Cl-].CCCCCN+(CCCCC)CCCCC, which clearly illustrates the tetrahedral arrangement around the nitrogen center [2] [5]. The InChI identifier for this compound is InChI=1S/C20H44N.ClH/c1-5-9-13-17-21(18-14-10-6-2,19-15-11-7-3)20-16-12-8-4;/h5-20H2,1-4H3;1H/q+1;/p-1, providing a standardized method for representing its chemical structure [1] [6].

The three-dimensional molecular geometry of tetrapentylammonium chloride exhibits a tetrahedral configuration around the central nitrogen atom, with bond angles of approximately 109.5 degrees [22] [23]. This quaternary ammonium structure is characterized by the absence of lone pairs on the nitrogen center, resulting in a symmetrical tetrahedral arrangement of the four pentyl substituents [22]. The compound demonstrates achiral stereochemistry with no defined stereocenters, making it optically inactive [22].

Structural ParameterValue
Molecular FormulaC₂₀H₄₄ClN [1]
Molecular Weight334.03 g/mol [2]
Exact Mass333.316228 g/mol [8]
Bond Angles~109.5° [23]
StereochemistryAchiral [22]
Optical ActivityNone [22]

IUPAC and Common Nomenclature

The International Union of Pure and Applied Chemistry name for this compound is N,N,N-tripentyl-1-pentanaminium chloride, reflecting the systematic nomenclature conventions for quaternary ammonium salts [1] [9]. An alternative IUPAC designation is tetrapentylazanium chloride, which emphasizes the four pentyl groups attached to the nitrogen center [5] [22].

The preferred IUPAC name follows the pattern of naming the cation as a substituted ammonium ion, where the nitrogen atom is considered to be derived from ammonia with four pentyl substituents [1]. The systematic name 1-Pentanaminium, N,N,N-tripentyl-, chloride (1:1) indicates the stoichiometric relationship between the cation and anion components [1] [9].

Common nomenclature for this compound includes tetrapentylammonium chloride, which directly describes the four pentyl groups bonded to the ammonium center [1] [2]. The term tetra-n-pentylammonium chloride is frequently used to specify the normal (straight-chain) configuration of the pentyl groups [4] [7]. Additionally, the compound may be referred to as tetraamylammonium chloride, utilizing the historical term "amyl" for the five-carbon alkyl chain [1] [9].

Nomenclature TypeName
IUPAC SystematicN,N,N-tripentyl-1-pentanaminium chloride [1]
IUPAC Alternativetetrapentylazanium chloride [5]
Common Nametetrapentylammonium chloride [1]
Specific Formtetra-n-pentylammonium chloride [4]
Historical Nametetraamylammonium chloride [1]

Synonyms and Alternative Designations

Tetrapentylammonium chloride is known by numerous synonyms and alternative designations across different chemical databases and literature sources [1]. The compound is frequently identified as tetra-n-amylammonium chloride, employing the traditional nomenclature where "amyl" represents the five-carbon alkyl group [1] [9]. Another common designation is tetraammylammonium chloride, which represents a shortened form of the amyl-based nomenclature [1].

The systematic naming convention produces several variations, including 1-Pentanaminium, N,N,N-tripentyl-, chloride, which appears in various chemical registries [1] [9]. The compound may also be designated as ammonium, tetrapentyl-, chloride, following the pattern of naming quaternary ammonium salts [1]. Additionally, the name tetrapentyl ammonium chloride is used in some commercial and technical contexts [1].

Database-specific identifiers include tetrapentylammoniumchloride as a single word variant, and tetrapentylazanium,chloride as an alternative systematic designation [1] [9]. The compound is also known by the designation N,N,N-Tripentyl-1-pentanaminium chloride in certain chemical databases [1]. Some sources utilize the name tetranamylammonium chloride, representing another variation of the amyl-based nomenclature [1].

Synonym CategoryAlternative Names
Amyl-based Namestetra-n-amylammonium chloride [1], tetraammylammonium chloride [1], tetranamylammonium chloride [1]
Systematic Variants1-Pentanaminium, N,N,N-tripentyl-, chloride [1], ammonium, tetrapentyl-, chloride [1]
Database Formstetrapentylammoniumchloride [1], tetrapentylazanium,chloride [1]
Commercial Namestetrapentyl ammonium chloride [1], tetraamylammonium chloride [9]

Registry Numbers and Database Identifiers

Tetrapentylammonium chloride is registered under the Chemical Abstracts Service number 4965-17-7, which serves as the primary identifier for this compound in chemical databases worldwide [1] [2] [9]. The European Inventory of Existing Commercial Chemical Substances number is 225-606-4, providing identification within European chemical regulations [1] [7] [9].

The compound is assigned the MDL number MFCD00011857 in the Molecular Design Limited database system [2] [6] [9]. The Beilstein Registry Number for this compound is 3573674, referencing its entry in the comprehensive Beilstein database of organic compounds [2] [9]. The PubChem Compound Identifier is 78667, facilitating access to extensive chemical information in the National Center for Biotechnology Information database [1] [5].

The United States Food and Drug Administration Unique Ingredient Identifier is 9FK64TS6PY, providing a standardized reference for regulatory purposes [9] [22]. The Environmental Protection Agency DSSTox Substance Identifier is DTXSID00884120, used for toxicological and environmental data management [1] [22]. The National Service Center compound number NSC 97369 provides additional reference identification [1].

Additional database identifiers include the InChI Key SXAWRMKQZKPHNJ-UHFFFAOYSA-M, which provides a unique hash-based identifier for the compound structure [1] [2] [8]. The UNSPSC Code 12352116 categorizes the compound for procurement and supply chain management purposes [9]. The compound is also referenced by the NACRES code NA.22 in certain chemical databases [2] [9].

Database SystemIdentifierCode
Chemical Abstracts ServiceCAS Number4965-17-7 [1]
European Chemicals AgencyEINECS Number225-606-4 [1]
Molecular Design LimitedMDL NumberMFCD00011857 [2]
Beilstein DatabaseBRN Number3573674 [2]
PubChemCID78667 [1]
FDAUNII9FK64TS6PY [9]
EPA DSSToxDTXSIDDTXSID00884120 [1]
National Service CenterNSC97369 [1]
InChIInChI KeySXAWRMKQZKPHNJ-UHFFFAOYSA-M [1]
UNSPSCClassification Code12352116 [9]

Related CAS

15959-61-2 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (97.56%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (92.68%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

4965-17-7

General Manufacturing Information

1-Pentanaminium, N,N,N-tripentyl-, chloride (1:1): INACTIVE

Dates

Modify: 2023-08-15

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